1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with a unique structure that combines a piperidine ring with a chloromethylsulfonyl group
Preparation Methods
The synthesis of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of N,N-dimethylpiperidin-4-amine with chloromethylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl group can participate in redox reactions, affecting the redox state of the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine include:
1-((Chloromethyl)sulfonyl)indoline: This compound shares the chloromethylsulfonyl group but has an indoline ring instead of a piperidine ring.
Chloromethyl phenyl sulfone: This compound has a phenyl ring instead of a piperidine ring and is used in different applications
The uniqueness of this compound lies in its combination of the piperidine ring with the chloromethylsulfonyl group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C8H17ClN2O2S |
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Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10(2)8-3-5-11(6-4-8)14(12,13)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
RPJXXAHDPPNNCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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